molecular formula C9H7BrN2O2 B15228836 methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Cat. No.: B15228836
M. Wt: 255.07 g/mol
InChI Key: UEVFZILKVVSCSK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically begins with 1H-pyrrolo[2,3-c]pyridine as the starting material. The bromination of this compound is achieved using N-bromosuccinimide (NBS) under specific reaction conditions to introduce the bromine atom at the desired position . The esterification process involves the reaction of the brominated intermediate with methanol in the presence of a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts, such as Pd(PPh3)4, and nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Substituted pyrrolo[2,3-c]pyridine derivatives.

    Oxidation Reactions: Pyrrolo[2,3-c]pyridine N-oxides.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for cell signaling and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and research tools.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-8)6(10)4-12-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFZILKVVSCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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